trans-2-(Aminomethyl)cyclohexanol hydrochloride
Overview
Description
Trans-2-(Aminomethyl)cyclohexanol hydrochloride is a useful research compound. Its molecular formula is C7H16ClNO and its molecular weight is 165.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
Trans-2-(Aminomethyl)cyclohexanol hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including pharmacological effects, synthesis, and relevant research findings.
This compound is characterized by its molecular formula and a molecular weight of approximately 165.66 g/mol. It is a white crystalline solid soluble in water, ethanol, and methanol, which enhances its versatility for various applications.
1. Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological activity, particularly as an antidepressant. It appears to influence neurotransmitter systems involved in mood regulation, which may provide therapeutic effects in mood disorders.
Table 1: Summary of Biological Activities
Activity Type | Description |
---|---|
Antidepressant | Influences neurotransmitter systems for mood regulation |
Antimicrobial | Potential activity against various microorganisms |
Anticancer | Possible cytotoxic effects on tumor cells |
The compound's mechanism of action is linked to its interaction with various receptors and enzymes. Studies have highlighted its binding affinity with neurotransmitter receptors, which is crucial for understanding its pharmacodynamics.
3. Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antidepressant Activity : A study indicated that this compound could modulate serotonin and norepinephrine levels, contributing to its antidepressant effects.
- Cytotoxicity : In vitro assays demonstrated cytotoxic effects against specific cancer cell lines, suggesting potential as an anticancer agent. The compound was evaluated using the MTT assay, which measures cell viability and proliferation .
- Antimicrobial Activity : Preliminary investigations showed that this compound exhibited activity against certain bacterial strains, indicating its potential as an antimicrobial agent .
Synthesis
The synthesis of this compound typically involves multiple steps that optimize yield and purity. Various synthetic routes have been documented in the literature, emphasizing the importance of reaction conditions in achieving desired outcomes .
Comparison with Related Compounds
This compound shares structural similarities with other compounds, which may exhibit differing biological activities due to variations in stereochemistry or functional groups.
Table 2: Comparison with Related Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
cis-2-Aminomethylcyclohexanol hydrochloride | CHClNO | Different stereochemistry affecting biological activity |
trans-2-Aminocyclohexanol hydrochloride | CHClNO | Lacks the aminomethyl group; different pharmacological profile |
trans-2-Methylamino-cyclohexanol hydrochloride | CHNO·HCl | Methyl substitution alters solubility and activity |
Properties
IUPAC Name |
(1R,2S)-2-(aminomethyl)cyclohexan-1-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c8-5-6-3-1-2-4-7(6)9;/h6-7,9H,1-5,8H2;1H/t6-,7+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYXWKUCIQHOCP-UOERWJHTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40739084 | |
Record name | (1R,2S)-2-(Aminomethyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24948-05-8 | |
Record name | (1R,2S)-2-(Aminomethyl)cyclohexan-1-ol--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40739084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+/-)-trans-2-(Aminomethyl)cyclohexanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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